molecular formula C18H20N2O4S B2531793 4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 896308-02-4

4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2531793
CAS RN: 896308-02-4
M. Wt: 360.43
InChI Key: MPUDHOJUYCONPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a subject of interest due to their potential biological activities. In one study, a series of new benzenesulfonamides with indeno[1,2-c]pyrazol moieties were synthesized starting from substituted benzaldehydes and hydrazinobenzenesulfonamide . Although the compound "4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide" is not explicitly mentioned, the methodology could be similar, involving the formation of key intermediates followed by cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, two polymorphs of a related compound were characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and NMR spectroscopy . The crystal and molecular structures of nootropic agents with similar pyrrolidine and methoxybenzoyl groups were determined by X-ray analysis and supported by theoretical calculations and NMR spectroscopy . These studies provide insights into the conformation and stability of such molecules, which could be relevant for understanding the structure of "this compound".

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can be explored through their ability to form complexes with metals, as demonstrated by the synthesis of Co(II) and Ni(II) complexes with a sulfapyridine Schiff base . Schiff base formation is a common reaction for sulfonamides, as seen in the synthesis of a Schiff base from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde . These reactions are significant as they can modify the biological activity and physicochemical properties of the sulfonamide compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be quite diverse. The polymorphs of a related compound showed different thermal behaviors, indicating variations in stability and phase transitions . Schiff bases derived from sulfonamides exhibit tautomerism, which can influence their photochromic and thermochromic properties . Additionally, the crystal structure of a pyrimidinyl benzenesulfonamide revealed π-π interactions and hydrogen bonding, contributing to the formation of a three-dimensional network . These properties are crucial for understanding the behavior of sulfonamide compounds in different environments and could be relevant for "this compound".

Scientific Research Applications

Photodynamic Therapy Applications

Research has indicated that compounds related to 4-methoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide, particularly zinc phthalocyanines substituted with benzenesulfonamide derivatives, show promising properties for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms. Such features make them remarkable candidates for treating cancer through photodynamic therapy, highlighting their potential to serve as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several studies have focused on the synthesis of novel compounds with potential antiproliferative effects against various cancer cell lines. For instance, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared, showing significant antiproliferative activity. Among these, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide demonstrated the highest antiproliferative activity against breast cancer and neuroblastoma cell lines, suggesting its potential as a lead anticancer agent (Motavallizadeh et al., 2014).

Polymer Synthesis

Compounds similar to this compound have been utilized in the synthesis of conducting polymers. Specifically, derivatized bis(pyrrol-2-yl) arylenes, which share structural similarities with the compound , have been synthesized and show low oxidation potentials, leading to the formation of electrically conducting polymers. This research demonstrates the utility of such compounds in developing new materials with potential electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

properties

IUPAC Name

4-methoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-3-5-15(6-4-13)20-12-14(11-18(20)21)19-25(22,23)17-9-7-16(24-2)8-10-17/h3-10,14,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUDHOJUYCONPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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